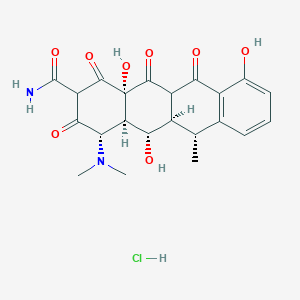
L-xylo-hex-3-ulono-1,4-lactone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-xylo-hex-3-ulono-1,4-lactone is a ketoaldonolactone with the molecular formula C6H8O6. It is a lactone derivative of L-xylose and is known for its role in various biochemical pathways, including the biosynthesis of L-ascorbate (vitamin C) in plants .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
L-xylo-hex-3-ulono-1,4-lactone can be synthesized through the oxidation of L-xylose. The reaction typically involves the use of oxidizing agents such as bromine water or nitric acid under controlled conditions to ensure the formation of the lactone ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves the fermentation of glucose using specific strains of microorganisms that can convert glucose to L-xylose, followed by chemical oxidation to produce the lactone .
Análisis De Reacciones Químicas
Types of Reactions
L-xylo-hex-3-ulono-1,4-lactone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce L-ascorbate (vitamin C).
Reduction: Reduction reactions can convert it back to L-xylose.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Bromine water, nitric acid.
Reducing Agents: Sodium borohydride (NaBH4), hydrogen gas with a catalyst.
Substitution Reagents: Various nucleophiles depending on the desired substitution product.
Major Products Formed
L-ascorbate (Vitamin C): Formed through oxidation.
L-xylose: Formed through reduction.
Aplicaciones Científicas De Investigación
L-xylo-hex-3-ulono-1,4-lactone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its role in the biosynthesis of vitamin C in plants.
Medicine: Investigated for its potential antioxidant properties and its role in preventing scurvy.
Industry: Used in the production of vitamin C supplements and as a precursor in the synthesis of other valuable chemicals
Mecanismo De Acción
L-xylo-hex-3-ulono-1,4-lactone exerts its effects primarily through its conversion to L-ascorbate (vitamin C). The conversion involves a series of enzymatic reactions where the lactone ring is opened, and the compound is further oxidized. The molecular targets include enzymes involved in the ascorbate biosynthesis pathway .
Comparación Con Compuestos Similares
Similar Compounds
D-glucono-1,5-lactone: Another lactone derived from glucose, used in similar biochemical pathways.
L-gulono-1,4-lactone: A precursor in the biosynthesis of vitamin C in animals.
D-mannono-1,4-lactone: Used in the synthesis of various carbohydrates.
Uniqueness
L-xylo-hex-3-ulono-1,4-lactone is unique due to its specific role in the biosynthesis of vitamin C in plants, which distinguishes it from other similar lactones that may not participate in this pathway .
Propiedades
IUPAC Name |
(5R)-5-[(1S)-1,2-dihydroxyethyl]-3-hydroxyoxolane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,4-5,7-8,10H,1H2/t2-,4?,5+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBQWWHYTVYMLO-LZUUPNLKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(=O)C(C(=O)O1)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@@H]1C(=O)C(C(=O)O1)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-butyl N-[(2S)-1-[4-(dimethylamino)phenyl]-3-hydroxypropan-2-yl]carbamate](/img/structure/B8060353.png)
![tert-butyl N-[(2S)-1-hydroxy-3-(4-phenoxyphenyl)propan-2-yl]carbamate](/img/structure/B8060369.png)
![tert-butyl N-[(2S)-1-(3,5-dichlorophenyl)-3-hydroxypropan-2-yl]carbamate](/img/structure/B8060377.png)
![tert-butyl N-[(2S)-1-hydroxy-3-[3-(trifluoromethoxy)phenyl]propan-2-yl]carbamate](/img/structure/B8060381.png)
![9H-fluoren-9-ylmethyl N-[(2S)-1-hydroxy-3-(3-phenylmethoxyphenyl)propan-2-yl]carbamate](/img/structure/B8060384.png)
![9H-fluoren-9-ylmethyl N-[(2S)-1-hydroxy-3-(4-phenoxyphenyl)propan-2-yl]carbamate](/img/structure/B8060390.png)
![tert-butyl N-[(2S)-1-hydroxy-3-(4-methoxy-2,6-dimethylphenyl)propan-2-yl]carbamate](/img/structure/B8060391.png)
![9H-fluoren-9-ylmethyl N-[(2S)-1-hydroxy-3-(3,4,5-trimethoxyphenyl)propan-2-yl]carbamate](/img/structure/B8060399.png)
![9H-fluoren-9-ylmethyl N-[(2S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxypropan-2-yl]carbamate](/img/structure/B8060404.png)


![sodium;(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-(hydroxymethylphosphonoyl)butanoyl]amino]propanoyl]amino]propanoate](/img/structure/B8060442.png)


